molecular formula C13H16N2O3 B1399256 4-(4-Acetylpiperazin-2-yl)benzoic acid CAS No. 1316221-78-9

4-(4-Acetylpiperazin-2-yl)benzoic acid

Cat. No. B1399256
CAS RN: 1316221-78-9
M. Wt: 248.28 g/mol
InChI Key: NSWMKBLZTBHUCS-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-2-yl)benzoic acid is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its CAS Number: 104080-55-9 .


Molecular Structure Analysis

The linear formula of 4-(4-Acetylpiperazin-2-yl)benzoic acid is C13 H16 N2 O3 . The InChI Code is 1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) .

Scientific Research Applications

Drug Development DYRK1A Inhibitors

“4-(4-Acetylpiperazin-2-yl)benzoic acid” is utilized in the synthesis of new compounds such as pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These inhibitors have potential applications in treating neurological disorders like Down syndrome, Alzheimer’s disease, and certain types of cancer .

Antimicrobial Agents

The compound has been mentioned in the context of designing and synthesizing new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues. These analogues are studied for their antimicrobial properties, suggesting that “4-(4-Acetylpiperazin-2-yl)benzoic acid” may play a role in developing new antibiotics or antimicrobial agents .

Analytical Chemistry

VWR, a global laboratory supplier and distributor, lists “4-(4-Acetylpiperazin-2-yl)benzoic acid” among its products, indicating that this compound may be used in analytical chemistry for various research purposes, including chemical analysis and synthesis .

Biopharma Production

The same source also associates the compound with biopharma production solutions. This suggests that “4-(4-Acetylpiperazin-2-yl)benzoic acid” could be involved in the manufacturing processes of biopharmaceuticals, possibly as an intermediate or a catalyst .

Controlled Environment and Cleanroom Solutions

The compound’s listing under controlled environment and cleanroom solutions implies its use in environments that require stringent contamination control. This could involve research and development in sectors like microelectronics, pharmaceuticals, and biotechnology .

Advanced Battery Science and Technology

Although not directly mentioned, the chemical nature of “4-(4-Acetylpiperazin-2-yl)benzoic acid” could make it a candidate for research in advanced battery science and technology, particularly in the development of new electrolyte formulations or as a component in electrode material research.

Thermo Fisher Scientific - Pyridine-4-boronic acid pinacol ester MDPI - Design, Synthesis and Biological Evaluation of New Piperazin-4-yl… VWR - 4-(4-Acetylpiperazin-2-yl)benzoic acid

properties

IUPAC Name

4-(4-acetylpiperazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-12(8-15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKBLZTBHUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylpiperazin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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